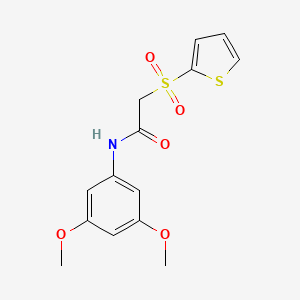

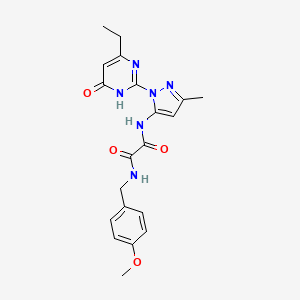

![molecular formula C19H25N3O3 B2490211 2-(8-甲基-2,4-二氧代-1,3-二氮杂螺[4.5]癸烷-3-基)-N-苯乙基乙酰胺 CAS No. 722478-58-2](/img/structure/B2490211.png)

2-(8-甲基-2,4-二氧代-1,3-二氮杂螺[4.5]癸烷-3-基)-N-苯乙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide often involves the Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by a cyclization reaction. This method was applied in the synthesis of novel 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones, which demonstrated high affinities for M1 and M2 receptors and exhibited antiamnesic activity (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decan derivatives is characterized by a spirocyclic framework that incorporates a diazacyclic system. This unique structure has been exploited in the synthesis of compounds with significant biological activities. For instance, derivatives synthesized through cycloaddition reactions displayed potent inhibitory actions on neural Ca-uptake, suggesting a correlation between their molecular structure and biological function (Tóth et al., 1997).

Chemical Reactions and Properties

The diazaspiro[4.5]decan-8-yl derivatives have been synthesized as potent CCR4 antagonists, indicating their ability to undergo specific chemical reactions that enhance their binding to extracellular allosteric sites. This chemical property has been exploited in the design of compounds capable of inducing endocytosis of CCR4, a feature not commonly observed in small molecule antagonists of chemokine receptors (Shukla et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are crucial for their pharmacological application. For example, the synthesis of spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems involved conditions that enhanced the physical properties suitable for further functionalization, which is essential for their use in pharmaceuticals (Smith et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of the 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes, are derived from their unique structural framework. These properties are critical in the double ring closure reactions that lead to the formation of symmetric and unsymmetric derivatives, demonstrating the versatility of the diazaspiro[4.5]decane framework in synthetic organic chemistry (Attanasi et al., 2001).

科学研究应用

合成和结构分析

研究重点放在合成各种二氮杂螺[4.5]癸烷衍生物上,探索它们的结构构型以及在药物化学中作为支架的潜力。已经描述了类似8-甲氧基-2,4-二氧代-1,3-二氮杂螺[4.5]癸烷和8-丁氧基-2,4-二氧代-1,3-二氮杂螺[4.5]癸烷等衍生物的制备过程,突出了环己烷环上取代基在超分子排列中的作用。这些化合物通过晶体学分析进行表征,展示了分子结构如何影响晶体结构,而不在晶体中包含溶剂分子(Graus, Casabona, Uriel, Cativiela, & Serrano, 2010)。

药理应用

多项研究探讨了二氮杂螺[4.5]癸烷衍生物的药理特性。例如,合成了一系列1-氧代-3,8-二氮杂螺[4.5]癸烷-2-酮衍生物,并评估了它们对神经Ca吸收的抑制作用以及对三乙基锡诱导的脑水肿和记忆和学习缺陷的保护作用。这些化合物显示出显著的药理活性,表明它们在治疗与大脑相关的疾病中的潜力 (Tóth, Kiss, Gere, Kárpáti, Torley, Pálosi, Kis-Varga, Paróczai, Szabó, Groo, Laszlovszky, Lapis, Csomor, & Szporny, 1997)。

化学转化

甲基6-氯-3,4-二氢-4-甲基-3-氧代-2H-1,4-苯并噁嗪-8-羧酸甲酯的光化学转化为β-内酰胺展示了二氮杂螺[4.5]癸烷衍生物在合成化学中的反应性和潜在应用。这种独特的反应途径导致四种β-内酰胺化合物的形成,展示了这些结构在化学转化中的多功能性(Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992)。

属性

IUPAC Name |

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-14-7-10-19(11-8-14)17(24)22(18(25)21-19)13-16(23)20-12-9-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,20,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUPIQHCIFVSTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85268506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2490135.png)

![ethyl 2-({[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2490139.png)

![2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2490142.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2490144.png)

![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime](/img/structure/B2490146.png)

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2490148.png)